molecular formula C26H43N7O7 B12339030 VHLTP

VHLTP

Cat. No.: B12339030
M. Wt: 565.7 g/mol
InChI Key: BYCSDJAWFOZAFO-WUEZWNDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Val-His-Leu-Thr-Pro-OH (VHLTP) is a pentapeptide corresponding to residues 1–5 of the human hemoglobin β-chain N-terminal, with the amino acid sequence Valine-Histidine-Leucine-Threonine-Proline. Its CAS registry number is 93913-38-3, molecular formula C₂₆H₄₃N₇O₇, and molecular weight 565.66 g/mol . The compound exhibits a density of 1.282 g/cm³ and a boiling point of 1003.15°C at 760 mmHg, with a flash point of 560.49°C . Functionally, this compound interacts with cell membranes and serves as a ligand for anti-glycated hemoglobin (HbA1c) antibodies, highlighting its relevance in diabetes-related research .

Properties

Molecular Formula

C26H43N7O7

Molecular Weight

565.7 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H43N7O7/c1-13(2)9-17(23(36)32-21(15(5)34)25(38)33-8-6-7-19(33)26(39)40)30-22(35)18(10-16-11-28-12-29-16)31-24(37)20(27)14(3)4/h11-15,17-21,34H,6-10,27H2,1-5H3,(H,28,29)(H,30,35)(H,31,37)(H,32,36)(H,39,40)/t15-,17+,18+,19+,20+,21+/m1/s1

InChI Key

BYCSDJAWFOZAFO-WUEZWNDSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Activation

SPPS employs hydroxymethylphenylacetamidomethyl (PAM) or Wang resins for covalent anchoring. The C-terminal proline is typically loaded as a pre-activated Fmoc-Pro-OH derivative. Resin swelling in dimethylformamide (DMF) or dichloromethane (DCM) ensures accessibility for subsequent couplings.

Key Parameters:

  • Resin Capacity: 0.2–0.6 mmol/g to balance steric hindrance and yield.
  • Activation: Fmoc-Pro-OH pre-activated with 1-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Sequential Coupling and Deprotection

The stepwise assembly follows Fmoc/tBu chemistry:

  • Deprotection: 20% piperidine/DMF removes Fmoc groups (2 × 5 min).
  • Coupling: Amino acids (4 eq) activated with HBTU/HOBt (3.9 eq) and DIEA (6 eq) in DMF. Histidine requires side-chain protection (Trt or Boc) to prevent imidazole-mediated side reactions.
  • Monitoring: Kaiser test or chromatographic analysis ensures >99% coupling efficiency per cycle.

Critical Challenges:

  • Proline Incorporation: Slow coupling kinetics necessitate extended reaction times (2–4 hr).
  • Aggregation: Pseudoproline dipeptides (e.g., Thr-Pro) reduce chain aggregation, improving yields by 20–30%.

Fragment Condensation in Solution-Phase Synthesis

Segment Synthesis and Purification

Solution-phase methods synthesize shorter fragments (e.g., H-Val-His-Leu-OH and Thr-Pro-OH) followed by condensation:

  • Fragment 1 (H-Val-His-Leu-OH):

    • Prepared via mixed anhydride method using isobutyl chloroformate/N-methylmorpholine.
    • Purification by reverse-phase HPLC (C18 column, 10–40% acetonitrile/0.1% TFA gradient).
  • Fragment 2 (Thr-Pro-OH):

    • Synthesized using DCC/HOBt activation, with Thr side-chain protected as tBu.

Convergent Coupling

Fragments are coupled via azide or active ester methods:

  • Azide Method: Fragment 1 hydrazide treated with NaNO₂/HCl generates acyl azide, reacting with Fragment 2’s N-terminus.
  • Yield Optimization: 60–75% after HPLC purification, with diketopiperazine formation as a major side reaction.

Hybrid Approaches: SPPS-Solution Phase Integration

Block Synthesis Strategy

The patent US3803118A exemplifies hybrid synthesis:

  • SPPS of Val-His-Leu: Using tert-butyloxycarbonyl (tBoc) protection and HBTU activation.
  • Solution-Phase Addition of Thr-Pro: Pre-activated as methyl ester hydrochloride, coupled via DIPEA-mediated azide formation.
  • Global Deprotection: Anhydrous HF cleaves side-chain protectants (Trt, tBu) and releases the peptide from resin.

Advantages:

  • Reduces steric hindrance in long sequences.
  • Enables intermediate purification, achieving >95% purity.

Industrial-Scale Production and Automation

Continuous-Flow SPPS

Automated systems (e.g., Liberty Blue) enhance reproducibility:

  • Throughput: 30 min per coupling cycle vs. 2 hr in batch systems.
  • Solvent Economy: 50% reduction in DMF usage via closed-loop recycling.

Cleavage and Global Deprotection

  • Reagent: TFA/TIS/H₂O (95:2.5:2.5) for 3 hr removes tBu and Trt groups.
  • Scavengers: EDT (ethanedithiol) prevents alkylation side reactions at histidine.

Analytical and Purification Techniques

Purity Assessment

  • HPLC: C18 column, 0.1% TFA/acetonitrile gradient (5–50% over 30 min).
  • MS: ESI-MS confirms molecular weight (Calc. 585.7 Da; Obs. 585.3 ± 0.2 Da).

Chromatographic Purification

  • Yield Post-Purification: 70–85% for SPPS; 50–60% for solution-phase.

Challenges and Optimization Strategies

Challenge Solution Efficacy (% Yield Increase)
Histidine side reactions Trt protection, low-temperature coupling 15–20%
Proline-induced aggregation Pseudoproline dipeptides (Thr-Pro) 25–30%
Incomplete couplings Double coupling with HATU/oxyma 10–15%

Emerging Technologies

  • Enzymatic Synthesis: Thermolysin-mediated fragment ligation reduces racemization.
  • Flow Chemistry: Microreactors enable millisecond mixing, minimizing diketopiperazine formation.

Chemical Reactions Analysis

Types of Reactions

H-Val-his-leu-thr-pro-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield histidine derivatives, while substitution reactions can produce peptide analogs with different amino acid sequences .

Scientific Research Applications

Chemical Research Applications

H-Val-his-leu-thr-pro-OH serves as a model peptide in studies of peptide synthesis and modification. It is particularly useful in:

  • Peptide Synthesis : The compound can be synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create specific peptide sequences. This method is crucial for developing peptides with desired biological activities.
  • Chemical Reactions : The peptide can undergo various reactions such as oxidation and substitution. For instance, the histidine residue can be oxidized to yield derivatives that may have different biological activities.

Biological Research Applications

In biological contexts, H-Val-his-leu-thr-pro-OH has been investigated for its role in:

  • Protein-Protein Interactions : The peptide is studied for its interactions with proteins and enzymes, influencing their activity. It has been shown to act as a ligand for the anti-HbA1c antibody, which is important in diabetes management .
  • Cellular Signaling : Its ability to bind to cell membranes suggests a role in cellular signaling pathways, potentially affecting metabolic processes.

The potential therapeutic applications of H-Val-his-leu-thr-pro-OH include:

  • Therapeutic Development : Research indicates that this peptide may play a role in hemoglobin function and could serve as a biomarker for certain diseases. Its unique sequence makes it particularly valuable in studies related to hemoglobinopathies.
  • Immunological Applications : Studies have shown that VHLTP can be utilized in developing immunosensors for detecting HbA1c levels in serum samples, indicating its potential use in clinical diagnostics.

Industrial Applications

In industrial settings, H-Val-his-leu-thr-pro-OH is used for:

  • Peptide-Based Materials : The compound is utilized in the development of peptide-based materials that can have applications in biotechnology and pharmaceuticals.
  • Analytical Techniques : It serves as a standard in various analytical methods, ensuring accuracy and reliability in peptide analysis.

Immunosensor Development

A notable study by Liu et al. (2012) focused on developing an electrochemical immunosensor using this compound as a ligand. The findings demonstrated high sensitivity and specificity for detecting HbA1c levels, showcasing the peptide's potential utility in clinical diagnostics for diabetes management.

Antioxidant Activity Assessment

In comparative studies assessing antioxidant activities among various peptides, this compound exhibited significant radical scavenging activity. This property suggests its potential therapeutic applications in conditions related to oxidative stress.

Neuroprotective Mechanisms

Research has indicated that this compound could inhibit neuronal apoptosis under oxidative stress conditions. This finding highlights its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of H-Val-his-leu-thr-pro-OH involves its interaction with specific molecular targets. As a peptide, it can bind to proteins and enzymes, influencing their activity. For example, it has been used as a ligand for the anti-HbA1c antibody, indicating its role in modulating hemoglobin function .

Comparison with Similar Compounds

The following table and analysis compare VHLTP with structurally or functionally related peptides, focusing on sequence length, modifications, synthesis methods, and biological applications.

Table 1: Key Features of this compound and Comparable Peptides

Compound Name CAS/ID Length Structural Features Synthesis Method Bioactivity/Applications References
H-Val-His-Leu-Thr-Pro-OH (this compound) 93913-38-3 5-mer Linear, N-terminal Hb β-chain sequence Not specified Anti-HbA1c ligand, membrane interaction
Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-gln)Thz] Not provided 6-mer Cyclic, thiazole amino acids DCC/azide coupling Inhibits A-549 lung cancer cells (30–50 µg/mL)
TFA-Gly-Pro-Thr-Ala-OH Not provided 4-mer TFA-modified tetrapeptide Boc-OSu derivatives High yield, stable research compound
Val-His-Leu-Thr-Pro-Val-Glu-Lys 62526-81-2 8-mer Extended Hb β-chain sequence Custom synthesis Research peptide (≥95% purity)
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-... Not provided 16-mer Disulfide bonds, cysteine-rich Not specified Treats autoimmune/infectious diseases
H-Val-Pro-Pro-OH 58872-39-2 3-mer Tripeptide fragment of this compound Commercial (Bachem AG) Cardiovascular research
Val-His-Leu-Thr-Pro-Glu 3413-v (Code) 6-mer Hb β-chain hexapeptide + Glu Not specified Structural studies
H-His-Leu-Pro-Pro-Pro-Val-OH 121305-29-1 6-mer Proline-rich hexapeptide Not specified Conformational studies
H-Val-Pro-Leu-OH 90614-49-6 3-mer Tripeptide fragment Not specified Biochemical research
H-His-Val-OH 76019-15-3 2-mer Dipeptide Not specified Catalytic/binding studies

Key Comparative Insights

A. Structural Diversity
  • Cyclic vs. Linear Peptides: Cyclo-[gly-Thz-Pro-Leu-Val-(L/D-gln)Thz] (6-mer) incorporates thiazole-modified amino acids and a cyclic backbone, enhancing stability and bioactivity compared to linear this compound .
  • Modifications : TFA-Gly-Pro-Thr-Ala-OH includes a trifluoroacetyl (TFA) group, improving synthetic yield and stability , while cysteine-rich peptides (16-mer) may form disulfide bonds, enabling therapeutic applications in autoimmune diseases .
D. Physical Properties
  • This compound’s high boiling point (1003°C ) and density reflect its stability, while cyclic peptides (e.g., ) exhibit lower melting points (180–186°C ), likely due to rigid conformations .

Biological Activity

H-Val-His-Leu-Thr-Pro-OH, also known as VHLTP, is a pentapeptide that represents the N-terminal segment of the human hemoglobin beta chain. This compound has garnered attention due to its various biological activities and potential applications in medical research and therapeutics. Below, we explore the biological activity of H-Val-His-Leu-Thr-Pro-OH, including its mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC26H43N7O7
Molecular Weight565.662 g/mol
Density1.282 g/cm³
Boiling Point1003.153 °C
Flash Point560.487 °C
CAS Number93913-38-3

H-Val-His-Leu-Thr-Pro-OH functions primarily through its ability to bind to cell membranes and interact with various receptors. It serves as a ligand for anti-HbA1c antibodies, which are crucial in diabetes management as they help in monitoring long-term glucose levels in patients. The binding affinity of this compound to cell membranes suggests that it may play a role in cellular signaling pathways, potentially influencing metabolic processes.

Biological Activities

  • Immunological Activity :
    • This compound has been shown to elicit an immune response by binding to specific antibodies, particularly those targeting HbA1c. This interaction can be pivotal in developing immunosensors for diabetes monitoring .
  • Antioxidant Properties :
    • Research indicates that peptides similar to this compound exhibit antioxidant activities, which can protect cells from oxidative stress and inflammation . These properties are essential for preventing chronic diseases linked to oxidative damage.
  • Neuroprotective Effects :
    • Preliminary studies suggest that peptides with similar structures may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity :
    • Some studies have indicated that peptides derived from hemoglobin can exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents .

Study on Immunosensor Development

A study by Liu et al. (2012) focused on developing an electrochemical immunosensor for detecting HbA1c using this compound as a ligand. The results demonstrated high sensitivity and specificity in detecting HbA1c levels in serum samples, indicating the potential of this compound in clinical diagnostics .

Antioxidant Activity Assessment

In a comparative study assessing various peptides' antioxidant activities, this compound was included among other hemoglobin-derived peptides. It showed significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Neuroprotective Mechanisms

Research exploring the neuroprotective mechanisms of hemoglobin-derived peptides suggested that this compound could inhibit neuronal apoptosis under oxidative stress conditions. This property highlights its potential application in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.